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Compound of Interest

Compound Name: 3-Butyl-1,3-oxazinan-2-one

Cat. No.: B15462734 Get Quote

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif that has garnered significant

attention in medicinal chemistry due to its presence in a wide array of biologically active

compounds. This guide provides a comparative analysis of the structure-activity relationships

(SAR) of 1,3-oxazinan-2-one analogs and closely related derivatives, focusing on their

anticancer, anti-diabetic, and anti-inflammatory activities. The information herein is intended for

researchers, scientists, and drug development professionals.

Anticancer Activity of 2H-benzo[b][1][2]oxazin-
3(4H)-one Derivatives
A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been

synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

The most potent activity was observed against the A549 human lung cancer cell line.[1] The

structure-activity relationship of these analogs reveals key insights into the structural

requirements for anticancer efficacy.

Data Presentation:
Below is a summary of the in vitro cytotoxic activity of representative 2H-benzo[b][1][2]oxazin-

3(4H)-one analogs against the A549 cell line.
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Compound ID R Group
IC₅₀ (µM) against A549
cells

14b 4-Fluorophenyl 7.59 ± 0.31

14c 4-Chlorophenyl 18.52 ± 0.59

14a Phenyl > 50

14d 4-Bromophenyl 25.36 ± 1.27

14e 4-Methylphenyl 33.18 ± 2.11

Gefitinib (Control) - 22.41 ± 1.08

Data sourced from a study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.[1]

SAR Analysis: The data indicates that substitution on the phenyl ring of the 1,2,3-triazole

moiety significantly influences the anticancer activity. A small, electron-withdrawing group at the

para-position, such as fluorine (in compound 14b), resulted in the most potent activity, being

more effective than the positive control, gefitinib.[1] The presence of a chloro group (in 14c)

also conferred notable activity. However, larger halogen substitutions like bromo (14d) or an

electron-donating methyl group (14e) led to a decrease in potency. The unsubstituted phenyl

analog (14a) was found to be inactive.

Experimental Protocols:
Cell Viability Assay: The cytotoxic activity of the synthesized compounds was determined using

a Cell Counting Kit-8 (CCK-8) assay. A549 cells were seeded in 96-well plates at a density of 5

× 10³ cells per well and incubated for 24 hours. The cells were then treated with various

concentrations of the test compounds and incubated for another 48 hours. Subsequently, 10 µL

of CCK-8 solution was added to each well, and the plates were incubated for 2 hours. The

absorbance at 450 nm was measured using a microplate reader to determine the cell viability.

The IC₅₀ values were calculated from the dose-response curves.[1]

Signaling Pathway Diagram:
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Caption: Proposed mechanism of action for anticancer 2H-benzo[b][1][2]oxazin-3(4H)-one

analogs.

Anti-diabetic Activity of 1,3-Oxazinan-2-one Analogs
A series of 1,3-oxazinan-2-one derivatives have been identified as potent inhibitors of 11β-

hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis

of type 2 diabetes. Structure-based design has led to the development of highly potent and

selective inhibitors.

Data Presentation:
The following table summarizes the in vitro inhibitory activity of key 1,3-oxazinan-2-one analogs

against 11β-HSD1.

Compound ID Modifications 11β-HSD1 IC₅₀ (nM)

9a Lead Compound 42

25f Optimized Lead 0.8
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Data is based on a study of 1,3-oxazinan-2-one inhibitors of 11β-HSD1.[3]

SAR Analysis: Structure-based optimization of the initial lead compound 9a led to the discovery

of 25f, which exhibited a significant increase in potency.[3] A QSAR study on a series of 3-

oxazinan-2-one derivatives identified the importance of steric parameters and lipophilicity for

their inhibitory activity against 11β-HSD1.[4][5]

Experimental Protocols:
11β-HSD1 Inhibition Assay: The inhibitory activity of the compounds against 11β-HSD1 was

assessed using either enzymatic or cell-based assays. In a typical enzymatic assay, the ability

of the compounds to inhibit the conversion of cortisone to cortisol is measured. This is often

done using scintillation proximity assay (SPA) or by monitoring the conversion of NADPH to

NADP+. Cell-based assays are typically performed in adipocytes or hepatocytes, where the

inhibition of cortisol production is quantified.

Experimental Workflow Diagram:
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Caption: General workflow for the discovery of 1,3-oxazinan-2-one based 11β-HSD1 inhibitors.

Anti-inflammatory Activity of 1,3-Oxazin-2-thione
Analogs
A series of N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, which are thione analogs of the

1,3-oxazinan-2-one scaffold, have been evaluated for their inhibitory activity against

cyclooxygenase (COX) enzymes, key targets in inflammation.

Data Presentation:
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The table below presents the in vitro inhibitory activity of N-substituted [phenyl-pyrazolo]-

oxazin-2-thiones against COX-1.

Compound ID R Group COX-1 IC₅₀ (µM)

4a Ethyl > 200

4b n-Propyl > 200

4c Phenyl 12.5

4d 4-Methylphenyl 10.2

4e 4-Methoxyphenyl 8.5

4f 4-Chlorophenyl 7.8

4g 4-Fluorophenyl 7.5

Ibuprofen (Control) - 5.2

Data sourced from a study on N-substituted [phenyl-pyrazolo]-oxazin-2-thiones.[6]

SAR Analysis: The replacement of the oxo group with a thioxo group and the nature of the

substituent at the nitrogen atom play a crucial role in the COX-1 inhibitory activity.[6] Simple

alkyl substituents like ethyl (4a) and n-propyl (4b) resulted in inactive compounds. The

introduction of a phenyl ring (4c) significantly improved the inhibitory action. Furthermore,

substitution on the phenyl ring with small, electron-withdrawing groups like chloro (4f) and

fluoro (4g) led to the most potent compounds in the series, with activities approaching that of

the standard drug, ibuprofen.[6]

Experimental Protocols:
COX-1 Inhibition Assay: The in vitro COX-1 inhibitory activity of the compounds was

determined by monitoring the initial rate of O₂ uptake using a Clark-type electrode. The assay

mixture contained Tris-HCl buffer (pH 8), EDTA, phenol, and hemoglobin. The enzyme (COX-1)

was pre-incubated with the test compounds for 10 minutes at 25°C before initiating the reaction

by the addition of arachidonic acid. The IC₅₀ values were calculated from the concentration-

inhibition response curves.[6]
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Logical Relationship Diagram:
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Caption: SAR of N-substituents on the COX-1 inhibitory activity of oxazin-2-thiones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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